molecular formula C18H22O B3055452 Mesityloxide CAS No. 64826-30-8

Mesityloxide

Cat. No.: B3055452
CAS No.: 64826-30-8
M. Wt: 254.4 g/mol
InChI Key: OZXIZRZFGJZWBF-UHFFFAOYSA-N
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Description

Significance of Alpha, Beta-Unsaturated Ketones in Organic Synthesis

Alpha, beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This conjugation imparts unique reactivity to the molecule, making them highly valuable in organic synthesis. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or 1,4-addition. This reactivity allows for the introduction of a wide variety of functional groups and the formation of new carbon-carbon bonds, which is fundamental to building more complex molecular architectures.

The versatility of α,β-unsaturated ketones extends to their participation in various other reactions, including Diels-Alder cycloadditions, Michael additions, and Nazarov cyclizations. Their ability to serve as precursors for a range of other functional groups through reactions like hydrogenation further underscores their importance as synthetic intermediates.

Historical Context of Mesityl Oxide Research

The synthesis of mesityl oxide dates back to early investigations into the condensation reactions of acetone (B3395972). Historically, it was prepared through the acid-catalyzed dehydration of diacetone alcohol, which is itself formed from the aldol (B89426) condensation of two acetone molecules. Early methods often involved the use of strong acids like sulfuric acid or dehydrating agents like iodine. However, these early procedures were often plagued by poor yields and the formation of byproducts such as phorone and isophorone.

Over the years, significant research has focused on optimizing the synthesis of mesityl oxide, leading to the development of more efficient and selective catalytic processes. These advancements have been crucial for its large-scale industrial production, where it serves as a key intermediate.

Overview of Key Research Areas Pertaining to Mesityl Oxide

Modern research involving mesityl oxide is diverse and spans several key areas of chemical science. A primary focus remains its use as a pivotal intermediate in the synthesis of other commercially important chemicals.

Key Research Applications of Mesityl Oxide:

Research AreaDescriptionKey Products
Industrial Solvents Hydrogenation of mesityl oxide is a major industrial process. Methyl isobutyl ketone (MIBK), Methyl isobutyl carbinol (MIBC)
Fine Chemicals Synthesis It serves as a starting material for various fine chemicals. Dimedone
Catalysis Research Studies focus on developing novel catalysts for the efficient conversion of mesityl oxide to other valuable products. This includes research on supported metal catalysts for hydrogenation and reduction reactions. Methyl isobutyl ketone, 2-methyl pentane, 2-methyl-2-pentene (B165383)
Process Optimization Research into reaction engineering, such as the use of catalytic distillation, aims to improve the yield and selectivity of mesityl oxide production and its subsequent reactions. High-purity mesityl oxide
Polymer Chemistry Due to its unsaturated nature, mesityl oxide and related compounds are explored for their potential in polymerization reactions. Polymeric materials

Mesityl oxide's utility also extends to its direct use as a solvent in various applications, including for coatings, inks, and in the agrochemical industry. Its unique combination of a polar ketone group and a nonpolar hydrocarbon backbone gives it useful solvency properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXIZRZFGJZWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494589
Record name 1,1'-Oxybis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-30-8
Record name 1,1'-Oxybis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Catalytic Production of Mesityl Oxide

Acetone (B3395972) Self-Condensation Pathways to Mesityl Oxide

The conversion of acetone to mesityl oxide is a well-established industrial process that can be catalyzed by both acids and bases. The reaction proceeds through the formation of a key intermediate, diacetone alcohol. iscre28.org

Acid-Catalyzed Condensation Mechanisms

Commonly used acid catalysts include sulfuric acid and acidic zeolites. While effective in producing mesityl oxide, acid catalysis can also lead to the formation of byproducts such as mesitylene (B46885).

Base-Catalyzed Condensation Mechanisms

Under base-catalyzed conditions, the reaction is initiated by the abstraction of an α-proton from an acetone molecule by a base, forming an enolate ion. acs.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule to form an alkoxide intermediate. Protonation of this intermediate by a water molecule or other proton source yields diacetone alcohol.

The subsequent dehydration of diacetone alcohol to mesityl oxide is the rate-determining step in the base-catalyzed synthesis. While basic catalysts are efficient in promoting the initial aldol (B89426) condensation to form diacetone alcohol, they are less effective at catalyzing the dehydration step. iscre28.org Consequently, base-catalyzed processes often result in higher selectivity towards diacetone alcohol, whereas acid catalysts favor the formation of mesityl oxide. iscre28.org

Role of Diacetone Alcohol Dehydration in Mesityl Oxide Formation

The dehydration of diacetone alcohol is a critical step in the synthesis of mesityl oxide from acetone. This endothermic reaction involves the removal of a water molecule from diacetone alcohol to form the α,β-unsaturated ketone, mesityl oxide.

The efficiency of this dehydration step is highly dependent on the type of catalyst used. Acid catalysts readily promote the dehydration of diacetone alcohol, leading to a higher yield of mesityl oxide. iscre28.org In contrast, basic catalysts are less effective in this regard. iscre28.org The rate of formation of mesityl oxide from diacetone alcohol can be influenced by reaction conditions such as temperature. For instance, studies have shown that as the concentration of diacetone alcohol peaks, the concentration of mesityl oxide continues to increase, indicating the ongoing conversion of the intermediate.

The dehydration reaction is reversible, and the presence of water can inhibit the rate of mesityl oxide formation. This is particularly relevant in systems using cation exchange resins as catalysts, where water can preferentially associate with the active sites, thereby reducing catalytic activity.

Heterogeneous Catalysis for Mesityl Oxide Synthesis

Heterogeneous catalysts offer significant advantages in the synthesis of mesityl oxide, primarily due to the ease of separation from the reaction mixture. This simplifies the purification process and allows for continuous operation.

Ion-Exchange Resin Catalysis

Ion-exchange resins (IERs), particularly acidic cation-exchange resins, are effective heterogeneous catalysts for the synthesis of mesityl oxide from acetone. iscre28.org These resins, often based on a polystyrene-divinylbenzene matrix with sulfonic acid groups (-SO3H), provide a solid acid catalyst that facilitates both the condensation and dehydration steps.

The catalytic activity of IERs is influenced by their morphological properties. Macroporous resins are commonly used, and their performance can be affected by factors such as the accessibility of the active sites within the resin pores. In aqueous or polar media, the resin beads swell, which can enhance access to the catalytic sites.

Studies have shown that acidic IERs exhibit high selectivity towards mesityl oxide, with selectivities in the range of 80-90% being reported. iscre28.org In contrast, basic IERs are more selective towards the formation of diacetone alcohol. iscre28.org The reaction is typically carried out in the liquid phase, and while conversions may be limited by thermodynamic equilibrium, the high selectivity makes IERs a promising option. iscre28.org A challenge with cation exchange resins is the potential for deactivation due to the adsorption of byproducts, although this can often be reversed by washing.

Catalyst TypeReactantProduct SelectivityConversionReference
Acidic Ion-Exchange ResinsAcetoneHigh for Mesityl Oxide (80-90%)~15% iscre28.org
Basic Ion-Exchange ResinsAcetoneHigh for Diacetone Alcohol (89-99.1%)~15% iscre28.org

Metallic Oxide Catalysts (e.g., MgO, TiO2, Mg-Al Mixed Oxides)

A variety of metallic oxide catalysts have been investigated for the synthesis of mesityl oxide, including magnesium oxide (MgO), titanium dioxide (TiO2), and magnesium-aluminum mixed oxides. acs.org These catalysts can possess both acidic and basic sites, and their activity and selectivity are dependent on their composition and surface properties.

For example, Mg-Al mixed oxides derived from hydrotalcite-like precursors have shown to be effective catalysts. The acid-base properties of these mixed oxides can be tuned by varying the Mg/Al ratio. Magnesium-rich catalysts tend to be more selective towards mesityl oxide, while aluminum-rich catalysts favor the formation of isophorone, a trimer of acetone.

Zeolite-Based Catalysts

Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising catalysts for the acetone condensation to mesityl oxide. Various types of zeolites, including H-ZSM-5, H-BEA, HY-zeolite, and H-SSZ-13, have been investigated for this reaction. The acidic sites within the zeolite framework facilitate the aldol condensation of acetone to form diacetone alcohol, which subsequently dehydrates to yield mesityl oxide.

Research has shown that the catalytic activity and selectivity are influenced by the zeolite's properties, such as the Si/Al ratio, pore size, and acid site density. For instance, a study utilizing H-SSZ-13 demonstrated that acetone can undergo aldol self-condensation to mesityl oxide, which can then decompose into isobutene and acetic acid. The reaction pathway involves the formation of diacetone alcohol as an intermediate.

Computational studies using density functional theory (DFT) have provided insights into the reaction mechanism at a molecular level. For the conversion of acetone to isobutene via mesityl oxide in H-SSZ-13, the dehydration of diacetone alcohol to mesityl oxide is a key step. The free energy barrier for the formation of mesityl oxide from acetone has been calculated to be significant, indicating it can be a rate-determining step.

The stability and reusability of zeolite catalysts are also critical factors. Studies on HY-zeolite have shown its potential for continuous liquid-phase production of aromatics from ketones, highlighting its stability. The larger pores and higher number of acid sites in certain zeolites are considered advantageous for the condensation reaction in the liquid phase.

Table 1: Zeolite Catalysts in Acetone Condensation

Zeolite Type Key Findings Reference
H-SSZ-13 Catalyzes aldol self-condensation of acetone to mesityl oxide.
H-BEA 35 Showed higher conversion and good selectivity towards mesitylene starting from acetone.

Supported Metal Catalysts

Supported metal catalysts are widely employed in the production of mesityl oxide and its derivatives. These catalysts typically consist of a noble or transition metal dispersed on a support material with acidic or basic properties. The metal component is primarily responsible for hydrogenation reactions, while the support facilitates the condensation step.

For instance, palladium supported on various materials has been extensively studied. A bifunctional catalyst comprising palladium on a Zn-Cr mixed oxide has been shown to be effective for the one-step synthesis of methyl isobutyl ketone (MIBK) from acetone, a process where mesityl oxide is a key intermediate. In this system, the acid sites on the Zn-Cr oxide catalyze the condensation of acetone to mesityl oxide, which is then hydrogenated on the palladium sites.

Other supported metal systems include NiW, NiMo, and CoMo on acid-modified phonolite. These have been investigated for the reduction of mesityl oxide. The activity and selectivity of these catalysts depend on the specific metals and whether they are used in their oxide, reduced, or sulfided forms. For example, sulfided NiW supported on HCl-modified phonolite (NiWSx/Ph-HCl) demonstrated high activity in the production of MIBK from mesityl oxide.

Table 2: Supported Metal Catalysts for Mesityl Oxide Related Reactions

Catalyst Support Key Application Reference
Pd Zn-Cr mixed oxide One-step synthesis of MIBK from acetone
NiW, NiMo, CoMo Acid-modified phonolite Reduction of mesityl oxide

Reaction Kinetics and Mechanistic Studies of Mesityl Oxide Formation

Understanding the kinetics and reaction mechanism is fundamental to optimizing the synthesis of mesityl oxide.

Influence of Water as a Product on Reaction Rate

The formation of mesityl oxide from acetone is a reversible reaction that produces water as a byproduct. The presence of water can significantly impact the reaction rate and equilibrium. Water can act as an inhibitor, reducing the reaction rate by competing with the reactants for active sites on the catalyst. This inhibitory effect is particularly pronounced in reactions catalyzed by ion-exchange resins.

Studies have shown that the reaction rate decreases over time, a phenomenon attributed to the strong adsorption of water on the acidic sites of the catalyst. To counteract this, strategies such as the continuous removal of water from the reaction zone are employed to shift the equilibrium towards the formation of mesityl oxide and maintain a high reaction rate. finechem-mirea.rufinechem-mirea.ru

Kinetic Modeling Approaches (e.g., Langmuir–Hinshelwood Mechanism)

Kinetic models are essential for describing the rate of mesityl oxide formation and for reactor design. The Langmuir-Hinshelwood (LH) mechanism is a commonly used model for heterogeneous catalytic reactions. This model assumes that the reaction occurs between adsorbed species on the catalyst surface.

For the acetone condensation to mesityl oxide, simplified LH models have been proposed. These models often consider the adsorption of acetone and the surface reaction as the rate-determining steps. In some cases, the Eley-Rideal model, where a gas-phase molecule reacts with an adsorbed molecule, has also been considered more suitable, particularly for reactions catalyzed by ion-exchange resins.

Kinetic studies have also been conducted for the subsequent hydrogenation of mesityl oxide to MIBK. For this reaction over a Pd/Al2O3 catalyst, a mechanistic kinetic model based on the Langmuir-Hinshelwood approach was developed, assuming that the second addition of an adsorbed hydrogen atom is the rate-determining step.

Thermodynamic Considerations in Mesityl Oxide Formation

The thermodynamics of the acetone condensation to mesityl oxide are a critical factor influencing the achievable conversion. The reaction is an equilibrium-limited process, and the formation of mesityl oxide is thermodynamically less favorable at higher temperatures.

Computational studies have provided insights into the thermodynamics of the reaction pathway. The formation of mesityl oxide from acetone is an endergonic process, meaning it requires an input of energy. The Gibbs free energy of formation for mesityl oxide is higher than that of acetone, indicating that acetone is the more stable compound. Specifically, mesityl oxide is less stable than acetone by 15 kJ mol⁻¹.

The ideal-gas enthalpy of formation for mesityl oxide has been experimentally determined, providing crucial data for thermodynamic calculations and process simulations. These thermodynamic properties are essential for understanding the reaction equilibrium and for designing processes that can overcome thermodynamic limitations, such as reactive distillation. finechem-mirea.rufinechem-mirea.ru

Process Intensification in Mesityl Oxide Production

Process intensification aims to develop more efficient, safer, and more environmentally friendly chemical processes. In the context of mesityl oxide production, a key strategy is the use of reactive distillation (RD). finechem-mirea.rupageplace.de

Reactive distillation combines chemical reaction and separation in a single unit. finechem-mirea.ru This is particularly advantageous for equilibrium-limited reactions like the formation of mesityl oxide, as the continuous removal of products from the reaction zone can shift the equilibrium and lead to higher conversions. finechem-mirea.rufinechem-mirea.ru By separating mesityl oxide and water from the acetone reactant, the reaction can be driven to completion. finechem-mirea.ru

The use of RD can lead to significant energy savings and process simplification. However, the design and operation of RD columns present challenges, including the need for effective contact between the catalyst and the reacting phases and optimal thermal management. Heat-integrated reactive distillation (HIRD) is a further development that aims to optimize energy efficiency by recovering and reusing heat within the process.

Reactive Distillation Techniques

Reactive distillation (RD) is an advanced technique utilized in the synthesis of mesityl oxide to enhance process efficiency. By integrating reaction and separation into a single unit, RD can improve selectivity towards the intermediate product, diacetone alcohol (DAA), by continuously removing it from the reactive zone. icm.edu.pl This continuous removal helps to suppress the subsequent dehydration reaction that forms mesityl oxide, which is advantageous when DAA is the desired product. icm.edu.pl However, the dehydration of DAA is significantly faster than the initial aldol condensation of acetone. icm.edu.pl

The presence of water, a byproduct of the dehydration step, has a notable rate-inhibiting effect on the reactions when catalyzed by cation exchange resins. This inhibition is attributed to the preferential association of the catalytically active sites with water. Despite this, reactive distillation processes can be optimized to achieve nearly complete conversion of acetone with a mesityl oxide yield approaching 100%. Such an optimized state often corresponds to a reaction-distillation process with a single product stream.

Thermal management is a critical factor in optimizing reactive distillation for mesityl oxide production. Heat-integrated reactive distillation (HIRD) models have been developed to improve product selectivity, conversion rates, and energy efficiency. These models explore configurations where the latent heat from the overhead condenser is recovered and introduced at selected stages within the column. The selectivity for DAA has been found to be particularly sensitive to the heat duty of the reboiler, highlighting the crucial role of thermal management in controlling the process outcome.

Table 1: Effects of Process Parameters in Reactive Distillation for Acetone Condensation

Parameter Effect on Process Source
Continuous Removal of DAA Improves selectivity towards DAA by suppressing dehydration to mesityl oxide. icm.edu.pl
Water Presence Inhibits reaction rates on cation exchange resin catalysts.
Optimized RD Configuration Can achieve almost 100% acetone conversion and mesityl oxide yield.
Thermal Management (HIRD) Influences product selectivity, conversion rate, and energy efficiency.
Reboiler Heat Duty Highly influences the selectivity for diacetone alcohol (DAA).

Green Chemistry Principles in Mesityl Oxide Synthesis

The application of green chemistry principles to the synthesis of mesityl oxide aims to create more sustainable and environmentally benign processes. Key areas of focus include the use of alternative solvents, solvent-free conditions, and the development of more efficient catalytic systems. Traditional synthesis methods often rely on fossil fuels and can generate significant waste; therefore, research is exploring the use of renewable feedstocks like biomass and industrial by-products to produce valuable aromatic compounds.

One approach involves the use of solid base catalysts, such as hydrotalcites, to replace conventional catalysts. These solid catalysts can mediate the aldol condensation of acetone to produce mesityl oxide and can be integrated into one-pot reductive processes to yield further hydrogenated products. The principles of preventing waste, maximizing atom economy, and increasing energy efficiency are central to making the refining of feedstocks like syncrude (synthetic crude oil) more efficient and aligned with green chemistry standards. Advanced methods that minimize solvent use, such as solvent-free grinding and liquid-assisted grinding techniques, are considered eco-friendly and non-hazardous, directly adhering to green chemistry principles.

Byproduct Formation and Selectivity Control in Mesityl Oxide Synthesis

During the synthesis of mesityl oxide from acetone, several byproducts can be formed through competing and sequential reactions. Controlling the selectivity towards mesityl oxide while minimizing these byproducts is a key challenge.

Phorone and Isophorone Formation Pathways

Under the same conditions used for mesityl oxide synthesis, further condensation reactions can occur, leading to the formation of phorone and isophorone. Phorone, a trimer of acetone, is formed through continued aldol condensation. Isophorone originates from a Michael addition reaction.

The reaction network begins with the formation of diacetone alcohol from acetone, which then dehydrates to mesityl oxide. Mesityl oxide can then react with another molecule of acetone to form larger condensation products. The formation of phorone can proceed via the dehydration of an intermediate, semiphorone. Isophorone can be formed through an internal Michael cyclization of phorone. The type of catalyst used significantly influences the product distribution; acidic catalysts tend to favor mesityl oxide and mesitylene, while alkaline catalysts typically yield mixtures of diacetone alcohol, mesityl oxide, phorones, and isophorone.

Table 2: Influence of Catalyst Type on Acetone Condensation Products

Catalyst Type Primary Products Source
Acidic (e.g., Sulfuric Acid) Mesityl Oxide, Mesitylene
Alkaline (e.g., NaOH, KOH) Diacetone Alcohol, Mesityl Oxide, Phorones, Isophorone

Isomesityl Oxide Isomerization

Mesityl oxide exists in equilibrium with its unconjugated isomer, isomesityl oxide. Mesityl oxide, being the α,β-unsaturated ketone, is the thermodynamically more stable of the two isomers. This isomerization is a significant parallel reaction during the synthesis. The conversion of mesityl oxide to isomesityl oxide can occur on the surface of basic oxide catalysts, such as MgO, through a mechanism involving carbanion intermediates. Kinetic studies on aluminosilicates have shown that isomesityl oxide is typically detected at concentrations that are in equilibrium with mesityl oxide, which is a result of facile hydride shifts.

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name Boiling Point CAS Number
Mesityl Oxide 4-Methylpent-3-en-2-one 129.5 °C 141-79-7
Acetone Propan-2-one 56 °C 67-64-1
Diacetone Alcohol 4-Hydroxy-4-methylpentan-2-one 166 °C 123-42-2
Phorone 2,6-Dimethylhepta-2,5-dien-4-one 198.5 °C 504-20-1
Isophorone 3,5,5-Trimethylcyclohex-2-en-1-one 215.2 °C 78-59-1
Isomesityl Oxide 4-Methylpent-4-en-2-one 114-115 °C 3744-02-3
Water Water 100 °C 7732-18-5
Mesitylene 1,3,5-Trimethylbenzene 164.7 °C 108-67-8
Sulfuric Acid Sulfuric acid 337 °C 7664-93-9
Sodium Hydroxide Sodium hydroxide 1388 °C 1310-73-2

Reactivity and Transformational Chemistry of Mesityl Oxide

Hydrogenation and Reduction Pathways of Mesityl Oxide

The hydrogenation of mesityl oxide can proceed via several pathways, leading to the formation of saturated ketones, unsaturated alcohols, or even hydrocarbons, depending on the catalyst and reaction conditions employed.

Formation of Saturated Ketones (e.g., Methyl Isobutyl Ketone)

The selective hydrogenation of the carbon-carbon double bond (C=C) in mesityl oxide is a commercially significant process for the production of methyl isobutyl ketone (MIBK). This transformation is typically achieved using various hydrogenation catalysts, with nickel-based catalysts being particularly effective. The reaction can be carried out in either the liquid or gas phase. For instance, liquid-phase hydrogenation using a nickel catalyst at approximately 80-130°C and a pressure of -13 atm abs. favors the formation of MIBK.

The production of MIBK from acetone (B3395972) often proceeds through a three-step process involving the condensation of acetone to diacetone alcohol, followed by dehydration to mesityl oxide, and finally, the hydrogenation of mesityl oxide. However, one-step processes have also been developed where acetone is converted directly to MIBK over multifunctional catalysts. In these systems, the catalyst facilitates both the condensation of acetone to mesityl oxide and the subsequent in-situ hydrogenation to MIBK.

A variety of catalysts have been investigated for the selective hydrogenation of mesityl oxide to MIBK. These include palladium supported on various materials like alumina (B75360) and ion-exchange resins. Studies have shown that sulfided NiW, NiMo, and CoMo catalysts supported on acid-modified phonolite are active for MIBK production. In one study, a NiWSx/Ph-HCl catalyst was found to be the most active for MIBK production. The selectivity towards MIBK can be very high, with some studies reporting an average selectivity of about 94.5%.

Table 1: Catalysts and Conditions for Hydrogenation of Mesityl Oxide to MIBK

CatalystPhaseTemperature (°C)PressureSelectivity/YieldReference
Nickel CatalystLiquid80-130~ -13 atm abs.Favors MIBK formation
Pd/Al2O3LiquidNot specified1.50-4.23 MPa H2~94.5% MIBK selectivity
NiWSx/Ph-HClNot specified37550 bar H2High activity for MIBK
Pd/(Zn)H-ZSM-5Vapor135-2100.5 MPa83-94% MIBK selectivity
Pd on acidic ion-exchange resinsNot specifiedNot specifiedNot specifiedEfficient for one-step process

Formation of Unsaturated Alcohols (e.g., 4-Methyl-3-penten-2-ol)

The selective reduction of the carbonyl group (C=O) in mesityl oxide, while leaving the C=C double bond intact, yields the unsaturated alcohol 4-methyl-3-penten-2-ol (B1582873). conicet.gov.ar This transformation is often achieved through catalytic transfer hydrogenation, where a hydrogen donor molecule, such as an alcohol, is used instead of molecular hydrogen. conicet.gov.ar

Magnesium oxide (MgO) has been shown to be an effective catalyst for the gas-phase hydrogen transfer reduction of mesityl oxide using 2-propanol as the hydrogen donor. conicet.gov.ar The reaction proceeds via a Meerwein-Ponndorf-Verley (MPV) mechanism, which involves a six-membered cyclic intermediate. conicet.gov.ar This mechanism facilitates the selective reduction of the C=O bond. conicet.gov.ar On MgO catalysts, yields of 4-methyl-3-penten-2-ol as high as 40-45% have been reported at temperatures around 523-573 K. conicet.gov.ar

The product distribution can also include isomers like 4-methyl-4-penten-2-ol, which can form through the isomerization of the C=C double bond in 4-methyl-3-penten-2-ol. conicet.gov.ar The selectivity towards the unsaturated alcohol is influenced by the catalyst's properties. For instance, on Mg-Al mixed oxides, the formation of the saturated ketone (MIBK) is favored, suggesting that more acidic sites promote the reduction of the C=C bond.

Hydrogenolysis to Hydrocarbon Products (e.g., 2-Methyl Pentane)

Under more severe hydrogenation conditions, mesityl oxide can undergo hydrogenolysis, a reaction that involves the cleavage of the carbon-oxygen bond, leading to the formation of hydrocarbons. The complete reduction and deoxygenation of mesityl oxide can yield 2-methylpentane (B89812).

This transformation has been observed using catalysts such as NiW, NiMo, and CoMo supported on acid-modified phonolite at high temperatures and pressures (e.g., 375 °C and 50 bar H2). In some cases, 2-methylpentane can be a major product alongside MIBK. For example, a CoMo/Ph-HCl catalyst activated in hydrogen was found to be particularly active for the production of 2-methylpentane. The reaction pathway to 2-methylpentane can proceed through the hydrogenation of MIBK to 4-methyl-2-pentanol, followed by dehydration to an olefin and subsequent hydrogenation of the olefin.

Catalytic Hydrogen Transfer Reactions on Solid Catalysts

Catalytic hydrogen transfer (CHT) offers an alternative to traditional hydrogenation using molecular hydrogen, often employing organic molecules as hydrogen donors. This method has been successfully applied to the reduction of mesityl oxide.

Sodium formate (B1220265) has been used as a hydrogen donor in the CHT of mesityl oxide to MIBK, catalyzed by palladium nanoparticles supported on activated charcoal (Pd-NP/AC). This reaction can achieve high conversion of mesityl oxide, although the reported yield of MIBK was modest under the studied conditions.

The gas-phase hydrogen transfer reduction of mesityl oxide using 2-propanol as a hydrogen donor has been studied over various solid catalysts, including basic oxides like MgO. conicet.gov.ar On MgO, the reaction selectively produces the unsaturated alcohol, 4-methyl-3-penten-2-ol, via the Meerwein-Ponndorf-Verley mechanism. conicet.gov.ar The efficiency of this process is dependent on the catalyst's basic sites. In contrast, bifunctional catalysts like Cu supported on Mg-Al oxides tend to favor the formation of MIBK by selectively reducing the C=C bond. conicet.gov.ar

Table 2: Catalytic Hydrogen Transfer Reduction of Mesityl Oxide

CatalystHydrogen DonorMain ProductYield/SelectivityReference
Pd-NP/ACSodium FormateMethyl Isobutyl Ketone97.3% conversion, 10.5% MIBK yield
MgO2-Propanol4-Methyl-3-penten-2-ol40% yield at 523K conicet.gov.ar
Cu0.05MgAl0.65Ox2-PropanolMethyl Isobutyl KetoneMainly MIBK conicet.gov.ar

Oxidative Transformations of Mesityl Oxide (e.g., Reaction with Peroxyacetic Acid)

The C=C double bond in mesityl oxide is susceptible to oxidation, leading to the formation of epoxides. The reaction of mesityl oxide with peroxyacetic acid results in the formation of an epoxy ester, 3,3-dimethyl-2-acetoxyoxirane.

Epoxidation of mesityl oxide can also be achieved using hydrogen peroxide in the presence of a catalyst. For instance, treatment of mesityl oxide with hydrogen peroxide in an aqueous suspension with a catalytic amount of a water-soluble alkaline earth metal salt can produce mesityl oxide epoxide. The pH of the reaction medium can influence the product distribution. At a controlled pH of 7.5-8, the yield of mesityl oxide peroxide, a byproduct of alkaline epoxidation, can be significantly increased. Heterogeneous basic catalysts, such as natural phosphate, have also been shown to promote the epoxidation of mesityl oxide with aqueous hydrogen peroxide.

Nucleophilic and Electrophilic Reactions of Mesityl Oxide

As an α,β-unsaturated ketone, mesityl oxide is susceptible to nucleophilic attack at the β-carbon, a reaction known as conjugate or Michael addition. This reaction is a powerful tool for carbon-carbon bond formation. A classic example is the reaction of mesityl oxide with diethyl malonate in the presence of a base, which is a key step in certain organic syntheses.

In the Michael addition, a nucleophile, such as an enolate generated from a compound with an active methylene (B1212753) group (the Michael donor), adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). spcmc.ac.in The mechanism involves the formation of a carbanion from the Michael donor, which then attacks the electrophilic β-carbon of mesityl oxide. spcmc.ac.in

Mesityl oxide can also undergo simple nucleophilic additions across the double bond with various nucleophiles. The rates of addition of nucleophiles like water, methanol (B129727), ammonia, and thiophenol have been studied under varying pressures to understand the reaction mechanism.

The methyl group attached to the carbonyl in mesityl oxide is also reactive and can participate in condensation reactions, such as aldol-type condensations, due to the acidity of its protons. This dual reactivity, at both the β-carbon and the α-methyl group, is a key factor in many of the cyclization reactions involving mesityl oxide.

Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated system in mesityl oxide makes it susceptible to nucleophilic attack at the β-carbon, a reaction known as conjugate or Michael addition. wikipedia.org This reaction is a cornerstone for forming new carbon-carbon bonds.

Michael Addition:

In the Michael reaction, a nucleophile, such as an enolate from a β-dicarbonyl compound like diethyl malonate, adds to the β-carbon of mesityl oxide. The reaction is typically base-catalyzed, with the base deprotonating the Michael donor to form a stabilized carbanion. This carbanion then attacks the electrophilic β-carbon of mesityl oxide. The resulting enolate is then protonated to yield the final 1,5-dicarbonyl adduct. The Michael addition is a thermodynamically controlled process.

An example is the reaction of diethyl malonate with mesityl oxide, which is a key step in the synthesis of more complex molecules. Other nucleophiles like hydrogen sulfide (B99878) can also add to the double bond of mesityl oxide.

Table 1: Examples of Michael Donors and Acceptors

Michael Donor Michael Acceptor
Diethyl malonate Mesityl oxide
2-Nitropropane Methyl acrylate

This table provides examples of typical Michael donors and acceptors, illustrating the versatility of the Michael addition reaction.

Reactions Involving the Carbonyl Group

The carbonyl group of mesityl oxide undergoes typical reactions of ketones, most notably reduction.

Reduction:

The reduction of mesityl oxide can yield different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can selectively reduce the carbon-carbon double bond to produce methyl isobutyl ketone (MIBK), or it can reduce both the double bond and the carbonyl group to yield methyl isobutyl carbinol (MIBC). mdpi.com For instance, hydrogenation over a palladium catalyst has been shown to be highly selective for the reduction of the olefinic bond first.

The use of specific reducing agents allows for controlled transformations. Lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, forming 4-methylpent-3-en-2-ol. However, the workup conditions are crucial, as acidic environments can lead to isomerization of the product. Other reducing agents like sodium borohydride (B1222165) and aluminum isopropoxide have also been employed, sometimes resulting in mixtures of isomeric alcohols and ketones.

Gas-phase reduction of mesityl oxide using 2-propanol as a hydrogen donor over a magnesium oxide catalyst can produce the unsaturated alcohol, 4-methyl-3-penten-2-ol, through a Meerwein-Ponndorf-Verley (MPV) mechanism.

Table 2: Products of Mesityl Oxide Reduction

Reducing Agent/Catalyst Major Product(s)
H₂/Palladium Methyl isobutyl ketone (MIBK)
H₂/Nickel Methyl isobutyl ketone (MIBK), Methyl isobutyl carbinol (MIBC)
Lithium aluminum hydride 4-Methylpent-3-en-2-ol
Sodium borohydride Mixture of isomeric alcohols and ketones

This table summarizes the primary products obtained from the reduction of mesityl oxide using various reagents and catalysts. mdpi.com

Derivatization Reactions (e.g., with Acetoacetic Ester)

Mesityl oxide can be condensed with active methylene compounds like acetoacetic ester (ethyl acetoacetate). This reaction, similar to the Michael addition, involves the formation of a carbanion from the acetoacetic ester, which then attacks the β-carbon of mesityl oxide. This leads to the formation of a 1,5-dicarbonyl compound, which can be a precursor for various other organic molecules.

Cycloaddition and Cyclization Reactions Involving Mesityl Oxide

Mesityl oxide is a valuable precursor in the synthesis of cyclic compounds.

Synthesis of Dimedone

The synthesis of dimedone (5,5-dimethylcyclohexane-1,3-dione) is a classic example of a reaction sequence involving mesityl oxide. The process begins with a Michael addition of diethyl malonate to mesityl oxide. This is followed by an intramolecular Claisen condensation (or Dieckmann cyclization), where the newly formed adduct cyclizes to form a six-membered ring. The subsequent steps involve the hydrolysis of the ester group and decarboxylation to yield dimedone. The synthesis is typically carried out in the presence of a base like sodium ethoxide.

Quinoline (B57606) Synthesis Mechanisms

Mesityl oxide is a key reactant in certain quinoline synthesis methods, such as the Combes quinoline synthesis. In these reactions, mesityl oxide condenses with anilines to form quinoline derivatives. Studies using isotopically labeled mesityl oxide have been conducted to elucidate the complex reaction mechanism. These experiments have shown that significant scrambling of the labels occurs in the final quinoline product, suggesting a complex series of equilibria and intermediates are involved.

Mesityl Oxide as an Intermediate in Complex Chemical Transformations

Mesityl oxide serves as a crucial building block in the synthesis of a wide range of chemical products. It is an important intermediate in the production of solvents like methyl isobutyl ketone (MIBK) and methyl isobutyl carbinol (MIBC). Additionally, it is used in the synthesis of flavors, fragrances, and pharmaceuticals. For instance, the oxidation of mesityl oxide with molecular oxygen in the presence of a catalyst can produce alpha-methyl beta-acetyl acrylic acid, a valuable intermediate. Furthermore, mesityl oxide has been utilized as a quench reagent in Birch reductions.

Table 3: Chemical Compound Names

Compound Name
Mesityl oxide
Diethyl malonate
Dimedone
Methyl isobutyl ketone (MIBK)
Methyl isobutyl carbinol (MIBC)
4-Methylpent-3-en-2-ol
Diethyl fumarate
Methyl crotonate
2-Nitropropane
Methyl acrylate
Ethyl phenylcyanoacetate
Acrylonitrile
Methyl vinyl ketone
Lithium aluminum hydride
Sodium borohydride
Aluminum isopropoxide
2-Propanol
Magnesium oxide
Acetoacetic ester (Ethyl acetoacetate)
Sodium ethoxide
Aniline
Quinoline
Alpha-methyl beta-acetyl acrylic acid

Role in Mesitylene (B46885) Synthesis from Acetone

The reaction pathway from acetone to mesitylene can be summarized as follows:

Aldol (B89426) Condensation of Acetone: Two molecules of acetone react to form diacetone alcohol.

Dehydration to Mesityl Oxide: Diacetone alcohol is dehydrated to form mesityl oxide.

Condensation with Acetone: Mesityl oxide then undergoes a further condensation reaction with a third molecule of acetone to produce C9 intermediates known as phorones.

Cyclization and Dehydration: These phorone intermediates subsequently undergo dehydration and cyclization to yield the final product, mesitylene.

The synthesis is complex, and the reaction conditions, particularly the type of catalyst, significantly influence the product distribution. Both acid and base catalysts can be employed. Acid catalysts, such as aluminosilicates, tend to promote the dehydration and cyclization steps, favoring mesitylene production. However, strong acidity can also lead to undesired side reactions. Basic catalysts, like metal oxides, are also effective, but may lead to the formation of other products such as isophorone. The use of dual-catalyst systems, combining both acidic and basic components, has been explored to optimize mesitylene yield by facilitating the different stages of the reaction sequence effectively. For instance, a basic catalyst can promote the initial acetone condensation, while an acidic catalyst enhances the subsequent cyclization to mesitylene. A process has been developed that achieves high selectivity for mesitylene by reacting acetone in the presence of an acid catalyst and an aprotic solvent, with the produced mesityl oxide being recycled to react with more acetone.

Table 1: Key Intermediates in Mesitylene Synthesis from Acetone

Compound Name Chemical Formula Role in Synthesis
Acetone C₃H₆O Starting material
Diacetone alcohol C₆H₁₂O₂ Intermediate from acetone condensation
Mesityl oxide C₆H₁₀O Key intermediate from dehydration of diacetone alcohol
Phorone C₉H₁₄O Intermediate from condensation of mesityl oxide and acetone
Isophorone C₉H₁₄O Potential byproduct
Mesitylene C₉H₁₂ Final product

Decomposition Pathways to Smaller Alkenes (e.g., Isobutene)

Mesityl oxide can undergo decomposition, particularly under acidic conditions, to form smaller alkenes, most notably isobutene. This process, often referred to as β-scission or cracking, is a significant side reaction in the synthesis of mesitylene from acetone, especially when using acid catalysts. The decomposition pathway involves the cleavage of the mesityl oxide molecule, yielding isobutene and acetic acid.

This decomposition pathway is not only a consideration in mesitylene synthesis but is also studied as a potential route for producing isobutene from biomass-derived acetone. In this context, the reaction sequence involves the dimerization of acetone to diacetone alcohol, dehydration to mesityl oxide, and subsequent hydrolysis or decomposition of mesityl oxide to isobutene and acetic acid.

Table 2: Products of Mesityl Oxide Decomposition

Product Name Chemical Formula Type
Isobutene C₄H₈ Alkene
Acetic Acid C₂H₄O₂ Carboxylic Acid

Participation in Reactions with Urea (B33335) and Acetone

Mesityl oxide participates in condensation reactions with urea, typically under acidic conditions. Research has shown that when mesityl oxide is used as the starting material instead of acetone in reactions with urea, a specific product is formed. Mechanistic studies have been conducted to elucidate the structure of the resulting compounds.

The reaction between acetone and urea also involves mesityl oxide as an intermediate. The reaction mechanism proposed involves the initial formation of mesityl oxide from acetone, which then reacts with urea. The reaction of 1-methylurea with acetone proceeds similarly, yielding an analogous product. However, 1,3-dimethylurea (B165225) does not appear to react under the same conditions.

These reaction products have been investigated for various applications. For instance, compounds produced from the reaction of urea with diacetone alcohol or mesityl oxide have been described as having potential use as additives in animal feeds. Furthermore, mesityl oxide is noted for its use in the production of urea derivatives that can be used as feed for livestock.

Computational and Theoretical Investigations of Mesityl Oxide

Molecular Conformation and Isomerism of Mesityl Oxide

Mesityl oxide can exist in two planar conformations, s-cis (syn) and s-trans (anti), which are in equilibrium. The relative stability of these conformers is influenced by both the phase (gas or solution) and the nature of the solvent.

Syn-Anti Equilibrium in Gas Phase and Solution

In the gas phase and in solvents with low polarity, the syn-conformer of mesityl oxide is predominantly favored. However, in aqueous solution, an inversion of the population occurs, with the anti-form becoming the more stable conformer. This shift in equilibrium is attributed to the larger dipole moment of the anti-conformer compared to the syn-conformer, leading to stronger dipole-dipole interactions with polar solvent molecules.

Theoretical studies using Conformational Bias Monte Carlo (CBMC) simulations have quantified this population distribution. In the gas phase, the population is approximately 95% syn-form and 5% anti-form. In contrast, in water, the distribution shifts to roughly 25% syn-form and 75% anti-form. This solvent-dependent conformational preference is a key characteristic of α,β-unsaturated ketones like mesityl oxide.

Table 1: Conformational Population of Mesityl Oxide in Different Phases

PhaseSyn-Conformer Population (%)Anti-Conformer Population (%)
Gas Phase955
Aqueous Solution2575

This table presents the calculated population distribution of the syn and anti conformers of mesityl oxide in the gas phase and in aqueous solution, based on Conformational Bias Monte Carlo (CBMC) simulations.

Torsion Angle Analysis and Conformational Energy Landscapes

The interconversion between the syn and anti conformers involves rotation around the single bond connecting the carbonyl group and the α-carbon. The key dihedral angle is the C=C–C=O torsion angle, which is approximately 0° for the syn-form and 180° for the anti-form.

Theoretical calculations have determined the rotational barrier between these two conformations. The energy profile for the rotation around the C-C single bond shows a significant barrier, which has been calculated to be approximately 9.95 to 10 kcal/mol. This relatively high barrier explains why the two conformers can be distinguished and their populations studied. The conformational energy landscape is influenced by the solvent, with the relative energies of the syn and anti minima changing significantly from the gas phase to a polar solution.

Solvation Effects on Mesityl Oxide Structure and Reactivity

The solvent environment plays a crucial role in determining the structure and reactivity of mesityl oxide. Computational models are essential for dissecting the complex solute-solvent interactions.

Discrete Solvation Models (e.g., Sequential Quantum Mechanics/Molecular Mechanics)

To obtain a more detailed picture of solvation, discrete models that explicitly include solvent molecules are used. The sequential quantum mechanics/molecular mechanics (s-MC/QM) approach is one such method. In this technique, classical Monte Carlo (MC) or Molecular Dynamics (MD) simulations are first performed to generate a set of statistically relevant solvent configurations around the solute. Then, quantum mechanical calculations are performed on these supermolecular structures to obtain properties like excitation energies.

This approach has been successfully applied to study the hydration of mesityl oxide, providing a detailed analysis of the solvent structure and its effect on the electronic absorption spectrum. The s-MC/QM method allows for the separation of conformational effects, solvent polarization effects, and the effects of explicit solvation, leading to a more accurate description of solvatochromic shifts.

Hydrogen Bonding Interactions with Solvent Molecules

In protic solvents like water and methanol (B129727), hydrogen bonding between the solvent and the carbonyl oxygen of mesityl oxide is a significant interaction. Theoretical studies have shown that while both the syn and anti conformers form hydrogen bonds with water, the stabilization of the anti-form in aqueous solution is not primarily due to differences in hydrogen bonding between the two conformers. Instead, the enhanced dipole-dipole interactions of the more polar anti-conformer with the solvent are the dominant factor.

Explicit solvent models, like s-MC/QM, are crucial for accurately describing these hydrogen bonding interactions and their influence on the solute's electronic structure and properties. The inclusion of explicit solvent molecules has been shown to be essential for obtaining calculated solvatochromic shifts that are in good agreement with experimental values for mesityl oxide in various solvents.

Table 2: Calculated Solvatochromic Shifts for Mesityl Oxide

SolventCalculated Solvatochromic Shift (cm⁻¹)
Acetonitrile-120
Methanol-1410
Water-2500

This table shows the calculated solvatochromic shifts for the π-π transition of mesityl oxide in different solvents, obtained using TDDFT B3LYP/6-311++G(d,p) calculations on configurations generated by a sequential quantum mechanics/molecular mechanics approach. These values demonstrate the significant effect of solvent polarity and hydrogen bonding on the electronic transitions of the molecule.*

Electronic Structure and Spectroscopic Properties from Computational Models

Prediction of Electronic Absorption Spectra (e.g., π–π* Transitions)

Time-dependent density functional theory (TD-DFT) has been a powerful tool for predicting the electronic absorption spectra of mesityl oxide. Specifically, the CAM-B3LYP/cc-pVDZ and B3LYP/6-311++G(d,p) levels of theory have been used to calculate the excitation energies. These calculations, when performed on statistically relevant configurations of mesityl oxide in solution (obtained from simulations), show good agreement with experimental data, often within 0.1 eV.

The primary electronic transition of interest in mesityl oxide is the π–π* transition. Computational models have been successful in predicting the energy of this transition. For instance, TD-DFT calculations can accurately model the absorption bands in the UV-Vis spectrum. It has been noted that methylation of the α,β-unsaturated carbonyl structure, as seen in mesityl oxide, can cause a red-shift of the S2 (ππ*) energies. acs.org

To gain a deeper understanding of the electronic structure and optical properties, frontier molecular orbital analysis is often performed. These calculations help in interpreting the nature of the electronic transitions observed in the spectra.

Analysis of Solvent-Induced Spectral Shifts (Red-shift, Blue-shift)

The solvent environment has a profound effect on the electronic absorption spectrum of mesityl oxide, leading to solvatochromic shifts (red-shifts or blue-shifts). A red-shift, also known as a bathochromic shift, corresponds to a shift to longer wavelengths, while a blue-shift (hypsochromic shift) is a shift to shorter wavelengths. These shifts are driven by the interactions between the solute (mesityl oxide) and the solvent molecules.

Computational studies have successfully quantified these shifts. By considering the explicit solvent molecules, the calculated solvatochromic shifts for mesityl oxide are in good agreement with experimental values. For example, in moving from the gas phase to a water solvent, a significant red-shift of the π–π* transition is observed. The best computational estimate for this shift is approximately -2,520 ± 90 cm⁻¹, which is very close to the experimental value of -2,410 ± 90 cm⁻¹.

The magnitude of the solvatochromic shift is dependent on the polarity of the solvent. The calculated shifts for mesityl oxide in different solvents are presented in the table below.

SolventCalculated Solvatochromic Shift (cm⁻¹)
Acetonitrile-120
Methanol-1410
Water-2500

Data sourced from computational studies using TD-DFT calculations on statistically relevant configurations of mesityl oxide in solution.

Computational Catalysis Studies Involving Mesityl Oxide

Reaction Mechanism Elucidation at the Molecular Level

Computational studies, particularly using density functional theory (DFT), have been pivotal in elucidating the reaction mechanisms involving mesityl oxide at the molecular level. One of the most studied reactions is the aldol (B89426) condensation of acetone (B3395972) to form mesityl oxide.

In the context of zeolite catalysis (e.g., H-ZSM-5 and H-SSZ-13), computational investigations have detailed the reaction pathway from acetone to mesityl oxide. The process begins with the self-condensation of acetone to form diacetone alcohol. This intermediate then dehydrates to yield mesityl oxide. Calculations have shown that the rate-determining step for the formation of mesityl oxide from acetone has a Gibbs free energy barrier of ΔG‡ = 185 kJ mol⁻¹. The subsequent decomposition of mesityl oxide has a lower barrier of ΔG‡ = 153 kJ mol⁻¹.

These studies have also explored the role of different catalysts. For instance, the conversion of acetone to mesityl oxide can be catalyzed by both basic and acidic materials, proceeding through different mechanisms. Basic catalysts facilitate the formation of an enolate from acetone, which then acts as a nucleophile. Computational work has also supported mechanisms where the reaction is initiated by nucleophilic attack on the electrophilic carbon atom of a reactant.

Adsorption Behavior on Catalyst Surfaces (e.g., Enolate Formation)

The adsorption of reactants and intermediates on catalyst surfaces is a critical step in heterogeneous catalysis, and computational studies have provided significant insights into this behavior for reactions involving mesityl oxide.

In the aldol condensation of acetone, the formation of an enolate species is a key intermediate. Computational investigations using cluster models of ZnO surfaces have analyzed the formation of rehybridized and non-rehybridized enolate species following the adsorption of acetone. The vibrational spectra calculated from these models are then compared with experimental data to validate the proposed adsorption modes.

On γ-alumina surfaces, computational and experimental studies suggest that acetone adsorbs and can undergo an aldol condensation to form mesityl oxide. The proposed mechanism involves the deprotonation of adsorbed acetone to form an enolate intermediate. This enolate then attacks another acetone molecule to form a β-hydroxy ketone, which subsequently dehydrates to mesityl oxide.

The nature of the catalyst surface plays a crucial role. For instance, on TiO₂ and CeO₂, the condensation of acetone to mesityl oxide is reported to occur beyond a certain surface coverage. Lewis acid sites on the metal oxide surface are essential for anchoring the acetone molecules, while coexisting base sites catalyze the condensation via the formation of enolate and diacetone alcohol species. Computational studies help to understand how the electronic properties of the catalyst surface influence the adsorption strength and the subsequent reaction pathways.

Advanced Molecular Modeling Techniques for Mesityl Oxide Systems

Recent research has employed a variety of sophisticated modeling techniques to investigate the properties of mesityl oxide, particularly its conformational stability and spectral properties in different solvent environments.

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and properties of mesityl oxide. These methods provide detailed information about molecular geometries, energies, and electronic transitions.

Density Functional Theory (DFT) has been widely used to study mesityl oxide. For instance, DFT calculations have been employed to investigate the adsorption of acetone on rutile TiO2 surfaces, where mesityl oxide is a potential reaction product. Theoretical infrared spectra were computed using density functional perturbation theory to aid in the identification of surface species. In another study, a combination of DFT and experimental work was used to characterize 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a derivative of mesityl oxide. This work utilized the B3LYP functional with the cc-pVDZ basis set to optimize the molecular geometry and predict NMR chemical shifts. Furthermore, Time-Dependent DFT (TDDFT) at the B3LYP/6-311++G(d,p) level has been used to calculate the excitation energies of mesityl oxide in various solvents to understand its UV-Vis absorption spectrum. These calculations, performed on statistically relevant configurations from simulations, showed good agreement with experimental solvatochromic shifts.

Equation-of-Motion Coupled-Cluster (EOM-CCSD) methods offer a higher level of accuracy for excited state calculations. While specific EOM-CCSD studies focused solely on mesityl oxide are not prevalent in the provided results, the methodology is a standard for obtaining accurate excited-state geometries and energies. It is often used as a benchmark for other methods. For example, EOM-CCSD calculations have been used in conjunction with sequential Monte Carlo/quantum mechanics (s-MC/QM) procedures to study various molecular systems.

Complete Active Space Second-Order Perturbation Theory (CASPT2) is a powerful multireference method used for systems where electron correlation is strong, particularly for describing excited states. msu.edu Similar to EOM-CCSD, direct applications of CASPT2 to mesityl oxide are not detailed in the search results, but it is a benchmark method for calculating electronic excitation energies, especially for complex systems. msu.edu Quantum calculations for various molecules have been performed at the CASPT2/aug-cc-pV(T+d)Z level of theory to analyze their molecular structure.

A comparative table of computational methods used in the study of mesityl oxide and related systems is presented below.

MethodApplication in Mesityl Oxide StudiesBasis Set ExampleKey Findings
DFT/TDDFT Investigating reaction products, characterizing derivatives, and calculating UV-Vis spectra in solution. 6-311++G(d,p), cc-pVDZGood agreement with experimental solvatochromic shifts and structural parameters.
EOM-CCSD Used in QM/MM frameworks for high-accuracy excited state calculations of solvated molecules. 6-311++G(d,p)Provides benchmark-quality data for excited states.
CASPT2 Employed for accurate molecular structure and electronic state calculations in sequential QM/MM studies. aug-cc-pV(T+d)ZSuitable for systems with significant multireference character. msu.edu

Monte Carlo and Molecular Dynamics simulations are classical simulation techniques that model the behavior of molecules over time, providing insights into thermodynamics and conformational dynamics.

Monte Carlo (MC) simulations , particularly Configurational Bias Monte Carlo (CBMC), have been instrumental in studying the conformational equilibrium of mesityl oxide. Research has shown that mesityl oxide exists predominantly in the syn-form in the gas phase, but the anti-form is favored in aqueous solutions. CBMC simulations successfully sampled the syn/anti population ratio, revealing a 95% syn population in the gas phase and a 75% anti population in water. This shift is attributed to the larger dipole moment of the anti-conformer interacting more favorably with the polar solvent. Sequential MC/QM (s-MC/QM) methods, which combine Monte Carlo simulations with quantum mechanics, have been used to analyze solvent effects on the electronic absorption spectrum of mesityl oxide.

Molecular Dynamics (MD) simulations have also been applied to study mesityl oxide, although they can struggle with sampling large conformational changes due to high energy barriers. For mesityl oxide, the rotational barrier between the syn and anti conformations is approximately 10 kcal/mol. Standard MD simulations, even over long timescales (400 ns), were found to be insufficient to properly sample the conformational space of mesityl oxide, unlike CBMC methods. However, MD simulations are crucial for equilibrating solvent molecules around a solute for subsequent QM/MM calculations and for studying the dynamics of systems where conformational changes are less challenging.

The following table summarizes the findings from MC and MD simulations of mesityl oxide.

Simulation MethodSystemKey Findings
CBMC Mesityl Oxide in gas phase95% syn-conformation, 5% anti-conformation.
CBMC Mesityl Oxide in water25% syn-conformation, 75% anti-conformation, demonstrating solvent-induced population inversion.
MD Mesityl Oxide in gas phase and waterFailed to adequately sample the syn/anti equilibrium due to the high rotational barrier.
s-MC/QM Mesityl Oxide in various solventsProvided detailed insights into conformation changes, polarization effects, and explicit solvation on the UV-Vis spectra.

Clustering analysis is a data-driven technique used to group similar molecular configurations from simulation trajectories. This allows for the identification of dominant conformational states and the selection of representative structures for more detailed (and computationally expensive) quantum mechanical calculations.

For systems like mesityl oxide solvated in different solvents, clustering techniques can be applied to trajectories generated from MC or MD simulations. A program called clusttraj has been developed to perform solvent-informed clustering, which is particularly useful for analyzing solute-solvent systems. This tool uses hierarchical clustering algorithms, such as the Ward linkage method, on the basis of the Root Mean Square Deviation (RMSD) of atomic positions. By analyzing the clustering of mesityl oxide in solvents like methanol and acetonitrile, researchers can gain a deeper understanding of the specific solute-solvent interactions that stabilize different conformations. The analysis of molecular trajectories provides valuable insights into mechanisms governed by free energy variations, such as comparing the relative populations of conformers.

The process of clustering analysis typically involves:

Generating a long trajectory of molecular configurations using MC or MD simulations.

Calculating a distance metric (e.g., RMSD) between all pairs of configurations.

Applying a clustering algorithm (e.g., hierarchical clustering) to group similar configurations.

Analyzing the resulting clusters to identify representative structures and their populations.

This approach is essential for reducing the vast amount of data from a simulation into a chemically meaningful and interpretable form.

Analytical Methodologies for Mesityl Oxide Detection and Characterization in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating mesityl oxide from complex mixtures and quantifying its concentration.

Gas Chromatography with Specific Detection (e.g., Flame Ionization Detector)

Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of mesityl oxide, especially at trace levels. This method offers high sensitivity and reliability for determining the concentration of mesityl oxide in various matrices, including pharmaceutical drug substances and environmental samples.

In a typical GC-FID setup for mesityl oxide analysis, a capillary column is used to separate the components of a sample. A common choice is a fused silica (B1680970) capillary column coated with a stationary phase like 5% diphenyl and 95% dimethyl polysiloxane. The sample is injected into the GC, where it is vaporized and carried by an inert gas through the column. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid phase. As mesityl oxide elutes from the column, it is combusted in a hydrogen-air flame in the FID, producing ions that generate a current proportional to the amount of substance present. This allows for precise quantification.

Research has demonstrated the development and validation of GC-FID methods for determining trace amounts of mesityl oxide and its precursor, diacetone alcohol. These methods are validated for specificity, sensitivity, precision, linearity, and accuracy. For instance, one validated method reported a limit of detection (LOD) of 5 µg/g and a limit of quantification (LOQ) of 10 µg/g for mesityl oxide in a pharmaceutical substance, with a linear range between 10 µg/g and 150 µg/g. Another study achieved an LOD of approximately 1.5 ppm and an LOQ of about 6 ppm. The use of temperature programming and split injection modes are common strategies to optimize the separation and analysis time, which can be as short as 20 minutes.

Stationary PhaseLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample MatrixReference
5% Diphenyl / 95% Dimethyl Polysiloxane (Rtx-5)5 µg/g10 µg/g10 - 150 µg/gAtazanavir Sulfate
Bonded/Crosslinked Polyethylene Glycol (PEG)~1.5 ppm~6 ppmNot SpecifiedPharmaceutical Drug Substance
Carbowax 20M on Chromosorb W-AW-DMCS7.2 mg/m³ (in air)Not SpecifiedNot SpecifiedAir
NIOSH Method 13010.05 mg/sampleNot Specified0.10 to 3.0 mg/sampleAir

Spectroscopic Techniques for Structural Elucidation and Adsorption Studies

Spectroscopy is indispensable for elucidating the molecular structure of mesityl oxide and studying its behavior, particularly its adsorption onto catalyst surfaces.

In-situ Infrared Spectroscopy for Surface Adsorption

In-situ Infrared (IR) spectroscopy is a powerful technique for investigating the adsorption of mesityl oxide on the surfaces of heterogeneous catalysts. This method allows for the direct observation of adsorbed species and their transformations under reaction conditions, providing mechanistic insights into catalytic processes. When mesityl oxide adsorbs onto a catalyst surface, changes in its vibrational modes can be detected by IR spectroscopy, revealing the nature of the interaction.

Studies on metal oxides such as silica (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and ceria (CeO₂) have utilized in-situ IR to understand how mesityl oxide interacts with different surface sites. On surfaces with Lewis and Brønsted acid sites, like alumina and silica-alumina, mesityl oxide formation from acetone (B3395972) condensation is observed. The adsorption of mesityl oxide itself on such acidic catalysts shows characteristic IR bands. For example, on Lewis acidic sites, mesityl oxide can adsorb through the C=O group and the C=C double bond.

A significant finding from in-situ IR studies is the formation of enolate species. This involves a bridge-like adsorption where the oxygen from the carbonyl group and the β-carbon atom bind to the catalyst surface. The IR spectra reveal new bands corresponding to these adsorbed species, which are distinct from those of gaseous mesityl oxide. For instance, the adsorption of mesityl oxide on Lewis acidic solid catalysts like nano-sized alumina and certain zeolites resulted in C=O and C=C vibrational bands at approximately 1673 cm⁻¹ and 1603 cm⁻¹, respectively. The presence and nature of the catalyst support (e.g., Au/CeO₂, Au/TiO₂) significantly influence the adsorption mode and subsequent reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for the unambiguous identification and structural elucidation of mesityl oxide and its reaction products.

The ¹H NMR spectrum of mesityl oxide shows distinct signals corresponding to its different protons. Typically, a singlet is observed for the vinyl proton, and separate singlets are seen for the three methyl groups, two of which are on the C=C double bond and one is part of the acetyl group. The chemical shifts (δ) are characteristic; for example, in CDCl₃, signals can be found around δ 6.09 ppm (vinyl H), δ 2.16 ppm (acetyl CH₃), and δ 1.89 ppm (vinyl CH₃).

The ¹³C NMR spectrum provides complementary information, with characteristic peaks for the carbonyl carbon, the two olefinic carbons, and the three methyl carbons. The carbonyl carbon of the ketone appears at a downfield shift (e.g., ~197.5 ppm), while the olefinic carbons appear in the range of ~124-155 ppm. Solid-state NMR has also been used to study the self-condensation products of acetone on catalyst surfaces, where the carbonyl ¹³C chemical shift of mesityl oxide is observed around 154 ppm.

NucleusSolventChemical Shifts (δ, ppm)Reference
¹H NMRCDCl₃~6.10 (vinyl H), ~2.16 (acetyl CH₃), ~1.88 (vinyl CH₃)
CDCl₃5.72 (1H), 1.75 (3H), 1.74 (3H), 1.49 (3H)
¹³C NMRCDCl₃197.48 (C=O), 154.12 (C=), 123.70 (=CH), 30.98 (CH₃), 26.85 (CH₃), 19.88 (CH₃)
CDCl₃154.83 (C=), 124.30 (=CH), 31.58 (CH₃), 27.55 (CH₃)

Thermal Analysis Methods in Catalytic Research

Thermal analysis techniques are crucial for characterizing the properties of catalysts used in reactions involving mesityl oxide, such as its hydrogenation to methyl isobutyl ketone.

Temperature-Programmed Reduction (TPR)

Temperature-Programmed Reduction (TPR) is a technique used to study the reducibility of metal oxide catalysts. In a TPR experiment, a catalyst is heated at a linear rate in a stream of a reducing gas, typically a mixture of hydrogen and an inert gas (e.g., 10% H₂/Ar). The consumption of hydrogen is monitored by a thermal conductivity detector (TCD), providing a profile of reduction events as a function of temperature. This profile gives valuable information about the nature of the metal species on the catalyst support, their dispersion, and their interaction with the support, all of which affect catalytic activity.

In the context of mesityl oxide research, TPR is used to characterize catalysts developed for its hydrogenation or other conversions. For example, studies on gold catalysts supported on metal oxides like TiO₂ and CeO₂ have used TPR to investigate their reductive properties. It was found that gold nanoparticles on these supports can facilitate hydrogen interaction at temperatures approximately 150 °C lower than the pure oxides. The TPR profile of a 0.5%wt Au/TiO₂ catalyst showed reduction cycles with temperature ramps up to 950 °C.

Similarly, TPR has been applied to NiW, NiMo, and CoMo catalysts supported on acid-modified phonolite for mesityl oxide reduction. The TPR patterns for a NiW/Ph-HCl catalyst showed two reduction peaks with maxima at 363 °C and 593 °C, attributed to the reduction of nickel and tungsten oxides, respectively. For NiMo catalysts, a peak around 500 °C was assigned to the reduction of Mo⁶⁺ to Mo⁴⁺. These TPR results are critical for understanding how to pretreat a catalyst (e.g., by reduction in H₂) to achieve optimal activity for reactions like the conversion of mesityl oxide.

Temperature-Programmed Oxidation (TPO)

Temperature-Programmed Oxidation (TPO) is a technique employed to characterize carbonaceous deposits, or "coke," that can form on catalysts during chemical reactions, such as the synthesis of mesitylene (B46885) from acetone where mesityl oxide is an intermediate. This analysis provides insights into the nature and amount of these deposits, which are crucial for understanding catalyst deactivation.

In a typical TPO experiment, the spent catalyst is placed in a microreactor and heated at a linear rate in a controlled atmosphere containing an oxidizing agent, usually a low concentration of oxygen in an inert gas like helium or nitrogen. As the temperature increases, the carbonaceous species on the catalyst surface are oxidized to carbon dioxide (CO2) and water. The effluent gas is monitored by a detector, such as a mass spectrometer or a thermal conductivity detector, to measure the concentration of the oxidation products.

The resulting TPO profile is a plot of the CO2 signal versus temperature. The position of the peaks in the profile indicates the temperature at which different types of coke are oxidized, providing information about their relative stability and molecular weight. For instance, lighter, less condensed carbon deposits tend to oxidize at lower temperatures, while heavier, more graphitic coke requires higher temperatures for combustion. The area under the CO2 peak is proportional to the total amount of carbon deposited on the catalyst.

Research on catalysts used in acetone self-condensation to produce mesityl oxide has utilized TPO to understand deactivation mechanisms. For example, studies have shown that the amount and nature of coke formed can vary depending on the catalyst's acid-base properties. TPO analysis of spent Mg-Al mixed oxide catalysts revealed that while magnesium-rich catalysts were selective towards mesityl oxide, they also experienced deactivation due to the blockage of active sites by carbonaceous residues. Similarly, TPO has been used to analyze coke on TiO2 and Al-MCM-41 catalysts, showing that different types of carbon species form on each, as indicated by their different oxidation temperatures.

Table 1: Example TPO Experimental Parameters

ParameterValue
Catalyst Loading 50 mg
Carrier Gas 3% O2/N2 or 5% O2/He
Gas Flow Rate 20 mL/min
Heating Rate 2.5 °C/min to 10 K/min
Temperature Range Room temperature to 973 K or 150 °C to 950 °C
Detector Flame Ionization Detector (after methanation) or Mass Spectrometer

Microscopic and Diffraction Techniques for Catalyst Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology and structure of catalysts used in reactions involving mesityl oxide.

Scanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface topography. It can reveal information about particle size, shape, and aggregation. In the context of mesityl oxide synthesis and conversion, SEM has been used to observe the surface of various catalysts. For instance, in the study of NiW, NiMo, and CoMo catalysts supported on acid-modified phonolite for mesityl oxide reduction, SEM images showed the formation of new pores on the support surface after acid treatment. These images revealed non-homogeneous pores with diameters ranging from 1-2 µm to 5-7 µm.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of catalyst particles, including the dispersion of active metal components. High-resolution TEM (HR-TEM) can even resolve individual atomic planes within a crystal. In research related to the conversion of acetone to mesitylene, where mesityl oxide is an intermediate, TEM combined with Energy Dispersive X-ray Spectroscopy (EDS) has been used to analyze the elemental composition of spent catalysts. This analysis confirmed the presence of carbon deposits on catalysts like TaPO-1, TiO2, Al2O3, and ZrO2 after the reaction.

Powder X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of catalytic materials. It is used to identify the phases present in a catalyst, measure crystallite size, and detect changes in the crystal structure that may occur during synthesis or reaction.

In the study of Mg-Al mixed oxides for acetone self-condensation, XRD was used to confirm the formation of the desired MgO periclase crystalline phase after thermal decomposition of the hydrotalcite precursors. The analysis showed no traces of the original hydrotalcite phase, indicating complete conversion to the mixed oxide. Similarly, in the development of a ZnO-modified MgO catalyst for the retro-aldol reaction of diacetone alcohol (a reaction related to mesityl oxide formation), XRD patterns revealed the presence of highly intense peaks assigned to ZnO units in the most active catalysts.

XRD is also employed to characterize the support material and the crystalline phases of the active components. For catalysts used in mesityl oxide reduction, such as NiW, NiMo, and CoMo supported on phonolite, XRD patterns were used to identify the crystalline structures of the support and to check for the presence of crystalline metal oxide phases. In one study, no distinct XRD patterns for cobalt oxide were found, suggesting it was highly dispersed or amorphous on the support.

Environmental Research Perspectives on Mesityl Oxide

Occurrence and Natural Formation Pathways

Mesityl oxide is not solely a product of industrial synthesis; it is also found in various natural settings. Its presence in the environment is a result of both biogenic production and its existence within a range of natural materials.

Certain microorganisms have been identified as producers of mesityl oxide. The cyanobacterium Anabaena cylindrica is a notable example, known to excrete a variety of volatile compounds, including mesityl oxide. Research has shown that the formation of mesityl oxide by Anabaena cylindrica is a light-dependent process. Other cyanobacteria, such as Anabaena oryzae, have also been reported to produce this compound.

Mesityl oxide is a natural component of many plants and food items, where it can contribute to their aroma and flavor profiles. It has been detected in a diverse array of natural products.

Table 1: Examples of Natural Occurrence of Mesityl Oxide in Food Items

CategoryExamples
Fruits Nectarines, Oranges
Vegetables Bell peppers, Tomatoes
Spices & Herbs Basil
Beverages Coffee, Tea
Other Peanuts

This table provides a representative list of food items where mesityl oxide has been reported.

Biogenic Production by Microorganisms (e.g., Anabaena cylindrica)

Atmospheric Fate and Degradation Mechanisms

As a volatile organic compound (VOC), mesityl oxide released into the atmosphere undergoes chemical transformations that determine its persistence and environmental impact.

The primary degradation pathway for mesityl oxide in the troposphere is its reaction with photochemically-produced hydroxyl radicals (•OH). These highly reactive oxidants initiate the breakdown of mesityl oxide, leading to the formation of various degradation products, including acetone (B3395972) and methylglyoxal. Reactions with other atmospheric oxidants, such as ozone and nitrate (B79036) radicals, also contribute to its atmospheric removal, although the reaction with hydroxyl radicals is generally the most significant during the daytime.

The atmospheric half-life of a compound provides an indication of its persistence in the air. For mesityl oxide, the estimated atmospheric half-life with respect to its reaction with hydroxyl radicals is approximately 4.8 to 4.9 hours. The half-life for its reaction with ozone is estimated to be around 1.4 hours. These relatively short half-lives suggest that mesityl oxide is rapidly removed from the atmosphere and does not persist for extended periods.

Reaction with Atmospheric Oxidants (e.g., Photochemically-Produced Hydroxyl Radicals)

Environmental Transport and Distribution in Abiotic Media

The movement and partitioning of mesityl oxide in the environment are governed by its physical and chemical properties. If released into the environment, it is expected to be distributed among air, water, and soil.

Due to its vapor pressure, mesityl oxide released to soil or water is expected to volatilize into the atmosphere. Based on its estimated soil adsorption coefficient (Koc), mesityl oxide is predicted to have very high mobility in soil. This suggests a potential for it to move through the soil profile and potentially reach groundwater. In water, volatilization is expected to be a significant removal process. It is also considered to be readily biodegradable, which would limit its persistence in aquatic and soil environments.

Volatilization from Aqueous Systems

The movement of mesityl oxide from water to the atmosphere, a process known as volatilization, is a significant environmental fate process. nih.gov This is primarily governed by its Henry's Law constant, which is estimated to be 3.67 x 10⁻⁵ atm-cu m/mole. nih.gov This value, derived from its vapor pressure and water solubility, suggests that volatilization from moist soil and water surfaces is an expected and important pathway for its dissipation in the environment. nih.gov

Studies have indicated a relatively rapid rate of volatilization from aquatic systems. For instance, the half-life for volatilization from a model river has been estimated to be 1.1 days. This rapid transfer from the aqueous phase to the atmosphere implies that, while it can be introduced to water bodies, its persistence there is limited by this physical process.

Below is a table summarizing the key physical properties of mesityl oxide that influence its volatilization:

PropertyValueSource
Henry's Law Constant 3.67 x 10⁻⁵ atm-cu m/mole nih.gov
Vapor Pressure 8.21 mm Hg at 25 °C nih.gov
Water Solubility 28,900 mg/L nih.gov
Volatilization Half-life (River) 1.1 days

Note: The data in this table is based on estimated and experimental values from scientific literature.

Mobility in Soil Systems

The mobility of mesityl oxide in soil is a critical factor in determining its potential to contaminate groundwater. This mobility is largely predicted by the soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated Koc value for mesityl oxide is 15. nih.gov

Based on classification schemes that relate Koc values to soil mobility, a value of 15 indicates that mesityl oxide is expected to have very high mobility in soil. nih.gov This suggests that it is not likely to strongly adhere to soil particles and has the potential to leach through the soil profile and reach groundwater. Therefore, soil is not anticipated to be a major long-term reservoir for this compound.

In addition to its high mobility in moist soil, volatilization from dry soil surfaces is also possible based on its vapor pressure. nih.gov

The following table outlines the key parameters related to mesityl oxide's mobility in soil:

ParameterValueImplicationSource
Estimated Koc Value 15Very high mobility in soil nih.gov
Log Koc LowHigh mobility in soil

Note: The data in this table is based on estimated values from scientific models and databases.

Hydrolysis Resistance

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in the environment. However, mesityl oxide is not expected to undergo hydrolysis under typical environmental conditions. nih.gov

The molecular structure of mesityl oxide lacks functional groups that are susceptible to hydrolysis in environmental settings. nih.gov While some studies have observed the hydrolysis of mesityl oxide back to acetone under specific catalytic conditions, this is not indicative of its behavior in the natural environment. For instance, one study noted the production of acetone from mesityl oxide hydrolysis at the beginning of an experiment using a TiO2 catalyst. However, this reaction is considered reversible and is not a primary degradation route in soil or water under normal pH conditions.

Some sources indicate that polyurethane can undergo hydrolysis when in contact with water or solutions containing water, especially at elevated temperatures or in the presence of acids, alkalis, or certain microorganisms. abbeyextrusions.com However, this information pertains to the degradation of a polymer and is not directly related to the hydrolysis of the chemical compound mesityl oxide itself.

Broader Chemical Science Applications and Future Research Directions

Mesityl Oxide as a Chemical Intermediate in Fine and Specialty Chemical Synthesis.omanchem.comsigmaaldrich.com

Mesityl oxide (MO), an α,β-unsaturated ketone, serves as a crucial intermediate in the synthesis of a wide array of fine and specialty chemicals. Its reactive nature, stemming from the presence of both a carbon-carbon double bond and a carbonyl group, makes it a versatile building block in organic synthesis. This dual functionality allows for a variety of chemical transformations, leading to the production of valuable downstream products. Mesityl oxide is a key component in the manufacturing of solvents, resins, and pharmaceuticals, highlighting its importance across numerous industrial processes.

One of the primary industrial applications of mesityl oxide is in the production of methyl isobutyl ketone (MIBK) through hydrogenation. MIBK is a widely used solvent, particularly in the paint and coatings industry. The synthesis of MIBK from acetone (B3395972) often proceeds through mesityl oxide as an intermediate. The traditional three-step process involves the aldol (B89426) condensation of acetone to form diacetone alcohol, which is then dehydrated to mesityl oxide. Finally, selective hydrogenation of the carbon-carbon double bond in mesityl oxide yields MIBK.

The following table provides a brief overview of the key transformations involving mesityl oxide.

Reactant(s)Product(s)Reaction Type
Mesityl Oxide, HydrogenMethyl Isobutyl Ketone (MIBK)Hydrogenation
Mesityl Oxide, Hydrogen4-Methyl-2-pentanol (Methyl Isobutyl Carbinol)Complete Hydrogenation
Diacetone AlcoholMesityl Oxide, WaterDehydration
AcetoneMesityl Oxide, WaterAldol Condensation followed by Dehydration

Mesityl oxide is a significant precursor in the synthesis of various vitamins, flavors, and fragrances. Its characteristic sweet and fruity odor, sometimes described as honey-like or reminiscent of mango, makes it a useful component in fragrance formulations. In the flavor industry, it is noted for its potato-like taste profile. The ability of mesityl oxide to undergo various chemical reactions allows for its incorporation into more complex molecules that are valued for their sensory properties. Its application in this sector underscores the importance of small, reactive molecules in creating the vast array of scents and tastes found in consumer products.

Emerging research has identified mesityl oxide as a valuable precursor in the synthesis of advanced materials, including nanomaterials. Specifically, it has been utilized in studies related to the synthesis of coinage-metal nanoparticles. Anhydrous routes using coinage-metal mesityl derivatives have been developed to produce amine-capped nanoparticles of copper, silver, and gold. This innovative application highlights the potential of mesityl oxide in the development of novel nanomaterials with unique properties, contributing to advancements in green chemistry.

Mesityl oxide serves as a fundamental building block in the synthesis of complex heterocyclic molecules such as pyrroles, chlorins, and oxochlorins. For instance, it is a key reactant in the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, which is a crucial precursor for the rational synthesis of chlorins and oxochlorins. Chlorins, which are dihydroporphyrins, are the core structures of chlorophylls (B1240455) and are essential for photosynthesis. The ability to synthesize these complex structures de novo is critical for research in artificial photosynthesis and for developing new photodynamic therapy agents. The synthesis often involves a Michael addition of a nitro-containing pyrrole (B145914) derivative to mesityl oxide.

Precursor for Advanced Materials (e.g., Nanomaterials)

Role of Mesityl Oxide in Catalysis and Reaction Engineering Advancements.cognitivemarketresearch.com

Mesityl oxide plays a significant role in advancing the fields of catalysis and reaction engineering. The synthesis of mesityl oxide from acetone is a classic example of a reaction that benefits from catalytic innovations. Both acid and base catalysts can be employed, with acidic catalysts favoring the formation of mesitylene (B46885) and basic catalysts being used for the self-condensation of acetone to isophorone, where mesityl oxide is an intermediate.

Recent advancements focus on developing more efficient and environmentally friendly catalytic processes. This includes the use of heterogeneous catalysts to replace traditional homogeneous ones, thereby simplifying product separation and catalyst recycling. The study of the kinetics and mechanisms of mesityl oxide formation and its subsequent reactions provides valuable insights for reactor design and process optimization. For example, catalytic distillation has been explored as a method to enhance the production of mesityl oxide from acetone by continuously removing products and minimizing undesirable side reactions.

The table below summarizes different catalytic systems used in reactions involving mesityl oxide.

ReactionCatalyst TypeExample Catalyst(s)Key Findings
Acetone to Mesityl OxideHeterogeneous AcidAmberlyst-15Minimizes undesirable consecutive reactions in catalytic distillation.
Acetone to Mesityl OxideHeterogeneous BaseAnion-exchange resinCan favor the formation of diacetone alcohol over mesityl oxide.
Acetone to MIBK (one-step)MultifunctionalPalladium on acidic ion-exchange resinsMore efficient than the traditional three-step process.
Mesityl Oxide ReductionSupported Metal SulfidesNiWSx/Ph-HClActive for the production of methyl isobutyl ketone and 2-methyl pentane.

Emerging Research in Mesityl Oxide Chemistry.thegoodscentscompany.com

Current research in mesityl oxide chemistry is exploring new frontiers, including its use in sustainable chemical production and the development of novel catalytic systems. There is a growing interest in bio-based production methods for mesityl oxide to reduce the environmental impact of its synthesis. Researchers are investigating the use of renewable feedstocks and greener catalytic processes.

One area of active investigation is the aldol condensation of light oxygenates, such as acetaldehyde (B116499) and acetone, from biomass pyrolysis over catalysts like TiO2 to produce heavier, more valuable products like mesityl oxide. Additionally, studies on the liquid-liquid equilibrium of mesityl oxide with various compounds are crucial for designing efficient extraction and separation processes. researchgate.net

Interdisciplinary Research Opportunities Involving Mesityl Oxide

The versatile nature of mesityl oxide opens up numerous opportunities for interdisciplinary research. Its role as a precursor to complex molecules like chlorins connects organic chemistry with biology and medicine, particularly in the development of artificial photosynthetic systems and photodynamic therapies. The synthesis of nanomaterials from mesityl oxide precursors bridges organic chemistry with materials science and nanotechnology, with potential applications in electronics and catalysis.

Furthermore, the drive towards sustainable chemical production necessitates collaboration between chemists, chemical engineers, and biotechnologists to develop bio-based routes to mesityl oxide and to design more efficient and environmentally friendly industrial processes. The study of mesityl oxide's role in atmospheric chemistry and its potential impact on air quality also represents an important area for interdisciplinary investigation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying mesityloxide in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as this compound exhibits distinct retention times and UV absorbance properties. For example, in 68Ga-peptide synthesis, reversed-phase HPLC identified this compound as an impurity using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) . Key parameters to validate include:

  • Column type : C18 or equivalent.
  • Mobile phase : Optimize for separation of this compound (retention time ~10–12 minutes under typical conditions).
  • Detection wavelength : 210–220 nm for optimal sensitivity.
    Calibration curves using synthetic standards are critical for quantification. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile samples, but derivatization is unnecessary due to this compound’s volatility .

Q. How do environmental factors influence this compound formation in biological systems?

  • Methodological Answer : In cyanobacteria (e.g., Anabaena cylindrica), this compound synthesis is strictly light-dependent but independent of photosynthesis, as shown by experiments using the inhibitor DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea). Key experimental design considerations:

  • Light exposure : Use controlled photoperiods (e.g., 16:8 light:dark cycles) and measure formation rates across growth phases (exponential vs. stationary).
  • Inhibitors : Include DCMU to decouple photosynthesis from light-triggered pathways.
  • Sampling : Collect extracellular metabolites at consistent intervals and analyze via HPLC or GC-MS .
    Data should be normalized to cell density (OD₆₀₀) to account for growth-phase variations.

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound?

  • Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., light intensity, organism strain). To address this:

Isotopic labeling : Use ¹³C-labeled precursors (e.g., acetate or pyruvate) to trace carbon flux in suspected pathways.

Enzyme inhibition : Apply pathway-specific inhibitors (e.g., fatty acid synthesis inhibitors like cerulenin) to test hypotheses about precursor origins.

Genetic knockouts : In model organisms (e.g., Synechocystis), delete genes encoding candidate enzymes (e.g., ketolases) and measure this compound production .
Conflicting data from in vitro vs. in vivo studies necessitate multi-omics integration (transcriptomics, metabolomics) to identify regulatory nodes.

Q. What strategies minimize this compound formation as a byproduct in synthetic chemistry applications?

  • Methodological Answer : In 68Ga-peptide synthesis, this compound forms via acetone condensation in acidic conditions. Mitigation strategies include:

  • Storage conditions : Limit HCl/acetone stock solution storage time (<24 hours at 4°C) to reduce ketone dimerization.
  • Purification protocols : Optimize solid-phase extraction (SPE) with hydrophobic resins to separate this compound from target peptides.
  • Quality control : Integrate this compound quantification into routine HPLC analyses, with acceptance thresholds (<0.1% by peak area) .
    Experimental validation should include accelerated stability studies (e.g., 40°C/75% RH for 1 week) to assess byproduct kinetics.

Guidelines for Reporting Research

  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental methods in the main text or supplementary materials, including raw data tables for critical results .
  • Contradiction Analysis : Use frameworks like systematic error assessment (e.g., evaluating instrument calibration, sampling bias) and cross-method validation (e.g., GC-MS vs. HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.